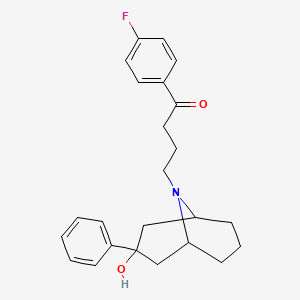![molecular formula C19H10F6 B13742502 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritin hexafluoride is a chemical compound with the formula SnF6. It is a colorless, highly reactive gas that is used in various industrial and scientific applications. The compound is known for its strong oxidizing properties and its ability to form stable complexes with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tritin hexafluoride can be synthesized through the direct reaction of tin with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent explosions. The chemical equation for the reaction is:
Sn+3F2→SnF6
Industrial Production Methods: In industrial settings, tritin hexafluoride is produced by passing fluorine gas over molten tin at high temperatures. The reaction is carried out in a specially designed reactor to ensure the safe handling of the highly reactive fluorine gas. The resulting tritin hexafluoride gas is then purified and stored in high-pressure cylinders for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tritin hexafluoride undergoes several types of chemical reactions, including:
Oxidation: Tritin hexafluoride can oxidize other compounds, often forming tin oxides and releasing fluorine gas.
Reduction: It can be reduced by strong reducing agents, such as hydrogen gas, to form tin and hydrogen fluoride.
Substitution: Tritin hexafluoride can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine gas.
Reduction: Hydrogen gas is often used as a reducing agent.
Substitution: Halogenated compounds and organic reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and fluorine gas.
Reduction: Tin and hydrogen fluoride.
Substitution: Various halogenated tin compounds.
Wissenschaftliche Forschungsanwendungen
Tritin hexafluoride has several scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a precursor for the preparation of other tin compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological oxidation-reduction reactions.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the production of semiconductors and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tritin hexafluoride involves its strong oxidizing properties. It can readily accept electrons from other compounds, leading to the formation of tin oxides and the release of fluorine gas. The molecular targets and pathways involved in its reactions include:
Electron Transfer: Tritin hexafluoride acts as an electron acceptor in oxidation-reduction reactions.
Complex Formation: It forms stable complexes with other elements, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Sulfur Hexafluoride (SF6): A colorless, odorless gas used as an electrical insulator and in medical imaging.
Tungsten Hexafluoride (WF6): A highly reactive gas used in the semiconductor industry for chemical vapor deposition.
Uranium Hexafluoride (UF6): A compound used in the uranium enrichment process for nuclear fuel production.
Uniqueness of Tritin Hexafluoride: Tritin hexafluoride is unique due to its strong oxidizing properties and its ability to form stable complexes with a wide range of elements. This makes it a valuable reagent in both industrial and scientific applications, particularly in the fields of organic synthesis and materials science.
Eigenschaften
Molekularformel |
C19H10F6 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1,2,3-trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C19H10F6/c20-13-5-1-11(2-6-13)19(25,12-3-7-14(21)8-4-12)15-9-10-16(22)18(24)17(15)23/h1-10H |
InChI-Schlüssel |
ZIXHUYLMHWOVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=C(C(=C(C=C3)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)





![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)




